2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl class of chemicals It is characterized by the presence of a methoxy group and a methyl group attached to the biphenyl structure, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated biphenyl derivatives.
Scientific Research Applications
2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
2-Methoxybiphenyl: Lacks the methyl and amine groups, making it less versatile in terms of functionalization.
2-Methylbiphenyl: Lacks the methoxy and amine groups, limiting its potential biological activity.
3-Aminobiphenyl: Lacks the methoxy and methyl groups, affecting its chemical reactivity and applications.
Uniqueness: 2’-Methoxy-2-methyl-[1,1’-biphenyl]-3-amine is unique due to the combination of methoxy, methyl, and amine groups on the biphenyl core
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-11(7-5-8-13(10)15)12-6-3-4-9-14(12)16-2/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNOJTZCKHHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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